molecular formula C10H9F4NO2 B5742931 (4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate

Cat. No.: B5742931
M. Wt: 251.18 g/mol
InChI Key: YLHJQFZZLDHELK-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate is an organic compound characterized by the presence of fluorine atoms in its structure

Scientific Research Applications

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate typically involves the reaction of (4-fluorophenyl)methylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate
  • (4-bromophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate
  • (4-methylphenyl)methyl N-(2,2,2-trifluoroethyl)carbamate

Uniqueness

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-8-3-1-7(2-4-8)5-17-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJQFZZLDHELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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